molecular formula C13H12N4O B2962419 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1176019-28-5

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B2962419
CAS No.: 1176019-28-5
M. Wt: 240.266
InChI Key: MPISLAXPTNQVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a triazole ring fused to a pyridine ringTriazolopyridines are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be achieved through various synthetic routes. One common method involves the oxidative ring closure of a hydrazine intermediate. In this process, sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent. The reaction is typically carried out at room temperature for about 3 hours, resulting in the formation of the desired triazolopyridine derivative in a good yield . This method is considered a clean and green approach due to the use of environmentally friendly reagents and conditions.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative ring closure using sodium hypochlorite results in the formation of the triazolopyridine ring .

Scientific Research Applications

3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agent . Additionally, it can be used as a molecular chemosensor for detecting metal ions, anions, and amino acids . Its unique chemical structure also makes it a valuable tool in the construction of luminophores for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-6-4-9(5-7-10)12-15-16-13-11(14)3-2-8-17(12)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPISLAXPTNQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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